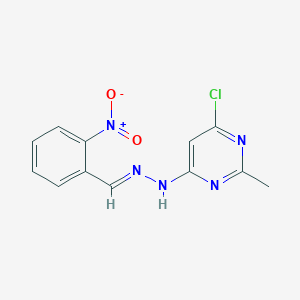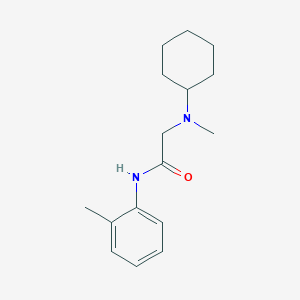
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as 6-CPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-nitrobenzaldehyde and 6-chloro-2-methyl-4-pyrimidinylhydrazine, and it has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-tumor activity. Studies have shown that 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anti-cancer drugs.
Another area of interest for 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. Studies have shown that this compound can inhibit the activity of enzymes such as PI3K/Akt and NF-κB, which are known to play a key role in these processes.
Biochemical and physiological effects:
In addition to its anti-tumor and anti-inflammatory activity, 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to exhibit a range of other interesting biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone for lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more potent analogs of this compound with improved anti-tumor and anti-inflammatory activity. Another area of interest is the investigation of the potential applications of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-4-2-3-5-10(9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFUBLMOQXJKT-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)


![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)


![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)